2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane
Overview
Description
2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two hydroxyphenyl groups attached to a trichloroethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane typically involves the reaction of 4-hydroxybenzaldehyde with trichloroacetaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and high-efficiency catalysts, ensures consistent product quality and high production rates. The industrial production process also involves rigorous quality control measures to meet regulatory standards and ensure the safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the trichloroethane moiety to less chlorinated derivatives.
Substitution: The hydroxyphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and are conducted in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions include quinones, less chlorinated derivatives, and various substituted phenyl derivatives. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, affecting their function and activity. The trichloroethane moiety can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane:
2,2-Bis(4-hydroxyphenyl)-1-propanol: A derivative with a hydroxyl group instead of the trichloroethane moiety.
4,4’-Methylenediphenol:
Uniqueness
2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane is unique due to the presence of the trichloroethane moiety, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGDILGOLSSKNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022325 | |
Record name | 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2971-36-0, 124042-17-7 | |
Record name | 2,2-Bis(p-hydroxyphenyl)-1,1,1-trichloroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2971-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p,p'-Hydroxy-DDT | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002971360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-(2,2,2-trichloroethylidene)bis-, labeled with carbon-14 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124042177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p,p'-Hydroxy-DDT | |
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Record name | Phenol, 4,4'-(2,2,2-trichloroethylidene)bis- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane | |
Source | European Chemicals Agency (ECHA) | |
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Record name | HYDROXYCHLOR | |
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